2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine

Overview

Description

“2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2’-O-methyladenosine” is an exceptional and remarkable biomedical compound . It selectively targets intricate signaling pathways intrinsic to the sustenance and propagation of cancer cells .

Molecular Structure Analysis

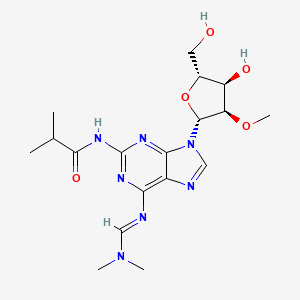

The molecular formula of this compound is C18H27N7O5 . The InChI Key is DAFDBULCVDRJPA-OAJYMMENSA-N . The IUPAC Name is N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 421.46 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current resources .

Scientific Research Applications

Synthesis and Properties in Oligonucleotides

Research has explored the use of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine in the synthesis and modification of oligonucleotides. For example, studies have investigated the properties of self-complementary duplexes in oligodeoxyribonucleotides containing various methylated adenine derivatives, including 2'-deoxy-N6-methyladenosine and its analogs. These studies focus on the impact of methylation on the stability and properties of nucleic acid duplexes, which is crucial for understanding DNA and RNA functions (Seela, Kaiser, & Bindig, 1989). Another study examined the protection of the exocyclic amino function of 2-aminopurine during oligonucleotide synthesis, revealing insights into efficient synthesis methods (Fàbrega, Grijalvo, & Eritja, 2011).

Tertiary Amine Synthesis and Characterization

Research into tertiary amine-structured compounds, including those with stimulating response groups like diethylaminoethyl isobutyrate, provides insights into the synthesis and characterization of compounds containing tertiary amine structures. This research is significant for developing new materials and chemicals with specific properties and functions (Sun et al., 2021).

Structural Analysis and Tautomerism

Studies have also delved into the structural analysis and tautomerism of N6-substituted adenine derivatives, providing essential insights into the conformation and bonding properties of these molecules. Such research is crucial for understanding the biochemical and physical properties of nucleic acids and their components (Birnbaum, Kierdaszuk, & Shugar, 1984).

Nucleoside Analogues and Derivatives

The preparation of N7- and N9-alkyl derivatives of N6-[(dimethylamino)methylene]adenine and their further derivatization to produce α-branched acyclic nucleoside analogues is another area of research. These studies contribute to the development of new nucleoside analogues with potential applications in medicine and biotechnology (Hocková et al., 1999).

Modifications in mRNA and RNA Metabolism

Research into modifications like N6-methyladenosine (m6A) in mRNA and its impact on RNA metabolism is pivotal for understanding gene regulation and expression. The discovery of modifications such as N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A) in mammalian mRNA illustrates the complexity and dynamic nature of RNA modifications and their role in cellular processes (Fu et al., 2013).

Computational Prediction in m6A Sites

Gene2vec, a computational method using deep learning techniques, has been developed for predicting m6A sites in mRNA sequences. This approach represents a significant advancement in bioinformatics and computational biology, offering new ways to understand and predict RNA modifications (Zou, Xing, Wei, & Liu, 2018).

properties

IUPAC Name |

N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N7O5/c1-9(2)16(28)23-18-21-14(20-7-24(3)4)11-15(22-18)25(8-19-11)17-13(29-5)12(27)10(6-26)30-17/h7-10,12-13,17,26-27H,6H2,1-5H3,(H,21,22,23,28)/b20-7+/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFDBULCVDRJPA-OAJYMMENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

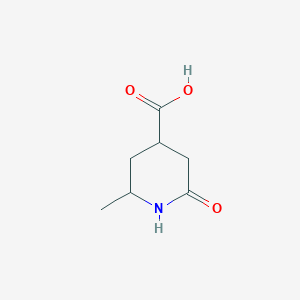

![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)

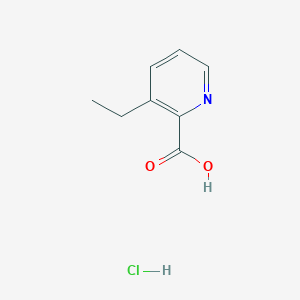

![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)

![{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448160.png)

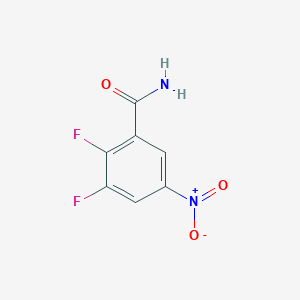

![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)